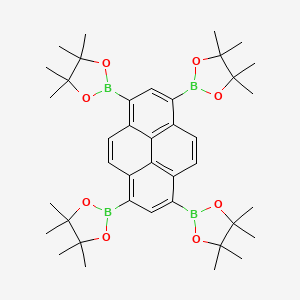

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

Description

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (hereafter referred to by its systematic name) is a tetra-borylated pyrene derivative widely employed as a precursor in synthesizing advanced materials. Its four boronate ester groups enable participation in Suzuki-Miyaura cross-coupling reactions, forming π-conjugated polymers and covalent organic frameworks (COFs) . This compound is synthesized via palladium-catalyzed borylation of 1,3,6,8-tetrabromopyrene with bis(pinacolato)diboron (B₂pin₂), yielding a product with high purity (>98%) and reactivity . Key applications include photoelectrochemical water oxidation, energy storage, and COF-based electrocatalysts due to its ability to form rigid, microporous networks with high surface areas (~450–600 m²/g) and tunable electronic properties .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[3,6,8-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-1-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54B4O8/c1-33(2)34(3,4)46-41(45-33)27-21-28(42-47-35(5,6)36(7,8)48-42)24-19-20-26-30(44-51-39(13,14)40(15,16)52-44)22-29(25-18-17-23(27)31(24)32(25)26)43-49-37(9,10)38(11,12)50-43/h17-22H,1-16H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHDPHZXHAGSPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)B6OC(C(O6)(C)C)(C)C)B7OC(C(O7)(C)C)(C)C)B8OC(C(O8)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54B4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene typically involves the reaction of pyrene with boronic acid pinacolate esters. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as laboratory-scale preparations, with adjustments for larger scale reactions and purification processes.

Chemical Reactions Analysis

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyrene derivatives with different functional groups.

Reduction: Reduction reactions can modify the boronic ester groups, potentially converting them into alcohols or other functional groups.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene or THF. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyrene derivatives .

Scientific Research Applications

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene has several scientific research applications:

Biology: The compound’s fluorescence properties make it useful in biological imaging and sensing applications.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic tools.

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene involves its ability to form stable covalent bonds with other molecules. The boronic ester groups can undergo condensation reactions with diols or other nucleophiles, forming stable boronate esters. This property is exploited in the synthesis of COFs and MOFs, where the compound acts as a bridging ligand .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mono- and Di-Substituted Pyrene Boronates

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene and 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Synthesis: These derivatives are synthesized via iridium-catalyzed direct borylation of pyrene, yielding 52% (mono-) and 84% (di-substituted) . Applications: Limited to small-molecule OLEDs and low-dimensional polymers due to fewer reactive sites. For example, 2,7-bis-substituted pyrene forms carbazole-based emitters with λmax ≈ 420 nm in photoluminescence . Key Differences: Lower substitution reduces cross-linking capacity, resulting in materials with smaller surface areas (<200 m²/g) and higher solubility, which limits utility in porous polymers .

1,3,6,8-Tetrabromopyrene (P4)

- Role: A precursor for synthesizing the tetra-borylated compound.

- Applications : Used in brominated OLED emitters but requires additional functionalization steps to achieve boronate groups .

Pyrene-4,5,9,10-Tetraone-Based Derivatives

- Structure : Replaces boronate groups with redox-active carbonyl moieties.

- Applications : Forms conjugated microporous polymers (e.g., BC-PT, TPA-PT) with exceptional capacitance (325 F/g at 1 A/g) for supercapacitors, contrasting with the tetra-borylated compound’s photoelectrochemical focus .

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene in OLEDs

- Performance : When coupled with carbazole units, achieves external quantum efficiency (EQE) of 4.2% in blue OLEDs, whereas tetra-borylated pyrene derivatives prioritize structural rigidity over luminescence .

Comparative Data Table

Key Research Findings

- Reactivity: The tetra-borylated compound’s four reactive sites enable robust network formation, critical for microporous polymers. Mono-/di-substituted analogs lack sufficient cross-linking density .

- Electronic Properties : The low bandgap (1.8–2.1 eV) of tetra-borylated pyrene polymers enhances charge transport in photoelectrochemical devices, outperforming di-substituted derivatives (2.9–3.2 eV) .

- Stability : Boronate esters in the tetra-substituted compound exhibit superior hydrolytic stability compared to formyl or brominated pyrenes, ensuring longevity in aqueous OER conditions .

Biological Activity

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (CAS No. 1398053-00-3), often abbreviated as TPPY, is a pyrene derivative characterized by the presence of four boronic acid pinacolate ester side groups. This compound has garnered attention due to its unique photophysical properties and potential applications in various fields such as organic electronics and materials science.

- Molecular Formula : C₄₀H₅₄B₄O₈

- Molecular Weight : 706.1 g/mol

- Purity : Typically > 95% .

- Appearance : Beige to yellow powder/crystals .

Biological Activity

The biological activity of TPPY is primarily linked to its interactions with biological systems and its potential applications in biomedicine and materials science.

Photophysical Properties

TPPY exhibits significant fluorescence properties which are critical for its applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to emit light makes it a candidate for use in imaging and sensing applications.

Research indicates that TPPY can influence cellular processes through its photophysical properties. For example:

- Fluorescence Imaging : TPPY is utilized in fluorescence imaging due to its high quantum yield and stability under biological conditions. This allows for real-time imaging of cellular processes .

- Reactive Oxygen Species (ROS) Generation : The compound has shown potential in generating ROS upon excitation, which can be leveraged in photodynamic therapy for cancer treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of TPPY:

- Cell Viability Assays :

- Photodynamic Therapy (PDT) :

- Applications in Organic Electronics :

Data Table: Summary of Biological Activity Studies

Q & A

Q. What are the optimal synthetic routes for preparing 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene?

The compound is synthesized via palladium-catalyzed Miyaura borylation of 1,3,6,8-tetrabromopyrene with bis(pinacolato)diboron. Key steps include:

- Using Pd(dppf)Cl₂ (0.05–0.1 equiv) as a catalyst in anhydrous DMSO or toluene .

- Refluxing under argon for 24–72 hours to achieve high yields (up to 82%) .

- Purification via flash column chromatography (silica gel, dichloromethane/hexane eluent) to isolate the tetra-borylated product . Note: Excess bis(pinacolato)diboron (1.2–1.5 equiv) ensures complete substitution, but stoichiometric adjustments may prevent side products in positionally selective reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. What are the primary applications of this compound in materials science?

It serves as a key monomer in Suzuki cross-coupling reactions to synthesize:

- Covalent Organic Frameworks (COFs): For gas storage, catalysis, or photoelectrochemical water oxidation .

- Conjugated Microporous Polymers (CMPs): With N/S-containing linkers (e.g., benzothiadiazole) for oxygen evolution reactions .

- OLED Precursors: When coupled with benzimidazole derivatives for blue-emitting materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to avoid over-substitution or positional ambiguity?

- Stoichiometric Control: Reducing bis(pinacolato)diboron to 0.6 equiv yields mono- or di-substituted pyrenes, enabling site-selective functionalization .

- Catalyst Screening: Pd(OAc)₂ with SPhos ligand improves yields in sterically hindered systems .

- Temperature Modulation: Lower temperatures (60–80°C) minimize decomposition in sensitive solvents like DMSO .

Q. What crystallographic challenges arise when analyzing derivatives of this compound?

- Intermolecular Interactions: Br···π contacts (3.414 Å) in brominated derivatives complicate packing analysis .

- Twinned Data: High-symmetry space groups (e.g., P2₁/c) may require SHELXL for refinement against twinned data .

- Software Tools: OLEX2 integrates SHELX workflows for structure solution and visualization .

Q. How do electronic properties of COFs derived from this monomer influence photoelectrochemical performance?

- Bandgap Engineering: Coupling with electron-deficient linkers (e.g., benzothiadiazole) reduces bandgaps (<2.5 eV), enhancing visible-light absorption .

- Surface Area: BET analysis shows CMPs with >500 m²/g surface area improve catalytic turnover in water oxidation .

- Stability Tests: Cyclic voltammetry in 0.1 M KOH confirms durability over 50 cycles .

Methodological Considerations

Q. How should researchers resolve contradictions in NMR data for similar derivatives?

- Variable-Temperature NMR: Resolves overlapping peaks caused by dynamic processes (e.g., rotor effects in pinacol groups) .

- 2D NMR (HSQC/HMBC): Assigns ambiguous signals, such as distinguishing pyrene core protons from linker moieties .

Q. What strategies mitigate decomposition during long-term storage?

- Storage Conditions: Argon-filled vials at –20°C in anhydrous DMSO or toluene prevent hydrolysis of boronate esters .

- Stability Monitoring: Periodic FTIR checks for B-O bond integrity (1341 cm⁻¹) .

Tables for Key Data

Table 1: Synthesis Optimization Parameters

Table 2: Spectroscopic Benchmarks

| Technique | Key Signals | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | δ 9.15 (s, 4H, pyrene) | Core substitution | |

| ESI-HRMS | m/z 706.419135 (M⁺) | Molecular ion confirmation | |

| FTIR | 1341 cm⁻¹ (B-O) | Boronate ester integrity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.